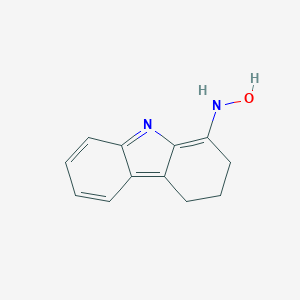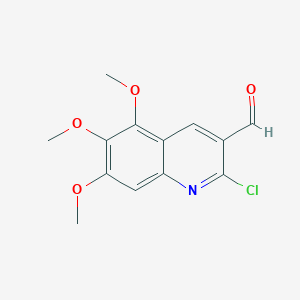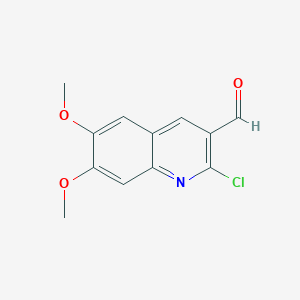
N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide, also known as NMBA, is a chemical compound that has gained significant attention in scientific research due to its potential as a drug intermediate. NMBA is a nitrosamine compound that has been found to possess anti-tumor and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide is not fully understood. However, it has been proposed that N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes involved in these processes. N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, which is essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has also been found to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has been found to inhibit the migration and invasion of cancer cells, which are essential for the metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential as a drug intermediate. However, N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has some limitations for lab experiments. It is a nitrosamine compound, which can be toxic and carcinogenic. Therefore, it is important to handle N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide with care and follow proper safety precautions.
Orientations Futures
There are several future directions for the study of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide. One potential direction is the development of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the study of the mechanism of action of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide, which could lead to the identification of new targets for drug development. Additionally, the synthesis of novel derivatives of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide could lead to the development of more potent and selective drugs. Finally, the study of the toxicology and pharmacokinetics of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide could provide valuable information for the safe and effective use of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide-based drugs.
Méthodes De Synthèse
The synthesis of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide involves the reaction of 3-nitrobenzoyl chloride with 2-amino-2-methyl-1-propanol in the presence of a base such as triethylamine. The reaction proceeds through an intermediate, which is then hydrolyzed to yield N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide. The yield of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has been extensively studied for its potential as a drug intermediate. It has been found to possess anti-tumor and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Numéro CAS |
6332-97-4 |
|---|---|
Nom du produit |
N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide |
Formule moléculaire |
C11H14N2O4 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,15)7-12-10(14)8-4-3-5-9(6-8)13(16)17/h3-6,15H,7H2,1-2H3,(H,12,14) |
Clé InChI |
DZGDQIKUUIVZQD-UHFFFAOYSA-N |
SMILES |
CC(C)(CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])O |
SMILES canonique |
CC(C)(CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])O |
Autres numéros CAS |
6332-97-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B187272.png)












